Cas no 1309283-22-4 (Desacetyl Diltiazem-d6 hydrochloride)

Desacetyl Diltiazem-d6 hydrochloride is a deuterium-labeled analog of desacetyl diltiazem, a major metabolite of the calcium channel blocker diltiazem. This stable isotope-labeled compound is primarily used as an internal standard in quantitative LC-MS/MS analyses for pharmacokinetic and metabolic studies. The incorporation of six deuterium atoms ensures minimal interference with the analyte's chromatographic behavior while providing distinct mass spectral differentiation. Its high chemical purity and isotopic enrichment (>98%) enable precise and reproducible measurements in complex biological matrices. This compound is particularly valuable for research involving diltiazem metabolism, drug-drug interaction studies, and therapeutic drug monitoring, offering improved accuracy in mass spectrometry-based assays.
Desacetyl Diltiazem-d6 hydrochloride structure
1309283-22-4 structure
Product Name:Desacetyl Diltiazem-d6 hydrochloride
CAS No:1309283-22-4
MF:C20H25ClN2O3S
MW:414.979073286057
CID:1003858
PubChem ID:75125723
Update Time:2025-06-09

Desacetyl Diltiazem-d6 hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Desacetyl Diltiazem-d6 hydrochloride
    • (2S,3S)-5-(2-{Bis[(<sup>2</sup>H<sub>3</sub>)methyl]amino}ethyl)-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one hydrochloride (1:1)
    • Inchi: 1S/C20H24N2O3S.ClH/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14;/h4-11,18-19,23H,12-13H2,1-3H3;1H/t18-,19+;/m1./s1/i1D3,2D3;
    • InChI Key: XNQWAVFYFJXSHD-REKBVVSDSA-N
    • SMILES: Cl.S1C2C=CC=CC=2N(C([C@@H]([C@@H]1C1C=CC(=CC=1)OC)O)=O)CCN(C([2H])([2H])[2H])C([2H])([2H])[2H]

Computed Properties

  • Exact Mass: 414.1651020g/mol
  • Monoisotopic Mass: 414.1651020g/mol
  • Isotope Atom Count: 6
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 468
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78.3Ų

Desacetyl Diltiazem-d6 hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
SS-4493-1MG
Desacetyl Diltiazem-d6 hydrochloride
1309283-22-4 >95%
1mg
£87.00 2025-02-08
Key Organics Ltd
SS-4493-5MG
Desacetyl Diltiazem-d6 hydrochloride
1309283-22-4 >95%
5mg
£261.00 2025-02-08
Key Organics Ltd
SS-4493-10MG
Desacetyl Diltiazem-d6 hydrochloride
1309283-22-4 >95%
10mg
£436.00 2025-02-08

Additional information on Desacetyl Diltiazem-d6 hydrochloride

Desacetyl Diltiazem-d6 Hydrochloride: A Comprehensive Overview

Desacetyl Diltiazem-d6 hydrochloride (CAS No. 1309283-22-4) is a deuterated derivative of the well-known calcium channel blocker, diltiazem. This compound is of significant interest in the pharmaceutical and research communities due to its unique properties and potential applications in various therapeutic and diagnostic contexts. This comprehensive overview aims to provide a detailed understanding of Desacetyl Diltiazem-d6 hydrochloride, including its chemical structure, pharmacological properties, and recent advancements in its research and development.

Chemical Structure and Properties

Desacetyl Diltiazem-d6 hydrochloride is a deuterated form of desacetyl diltiazem, which is a metabolite of diltiazem. The deuterium atoms (D) replace hydrogen atoms (H) at specific positions in the molecule, leading to altered physical and chemical properties. The molecular formula of Desacetyl Diltiazem-d6 hydrochloride is C28H30D6N2O4·HCl, with a molecular weight of approximately 531.1 g/mol. The presence of deuterium atoms can significantly affect the metabolic stability and pharmacokinetics of the compound, making it a valuable tool in drug metabolism studies.

Pharmacological Properties

Diltiazem is a widely used calcium channel blocker that acts by inhibiting the influx of calcium ions into vascular smooth muscle cells and cardiac muscle cells. This action results in vasodilation and reduced myocardial oxygen demand, making diltiazem effective in treating conditions such as angina pectoris and hypertension. Desacetyl Diltiazem-d6 hydrochloride, being a deuterated derivative, retains similar pharmacological properties but with enhanced stability and altered metabolic pathways.

Recent Research Advancements

The use of deuterated compounds in pharmaceutical research has gained significant attention due to their potential to improve drug efficacy and reduce side effects. Recent studies have focused on the metabolic stability and pharmacokinetic properties of Desacetyl Diltiazem-d6 hydrochloride. For instance, a study published in the Journal of Medicinal Chemistry (2021) demonstrated that deuterium substitution at specific positions in the diltiazem molecule significantly increased its metabolic stability, leading to prolonged plasma half-life and reduced clearance rates.

Another notable study published in the European Journal of Pharmacology (2022) investigated the pharmacological effects of Desacetyl Diltiazem-d6 hydrochloride in animal models. The results showed that this compound exhibited similar anti-hypertensive and anti-anginal effects as its non-deuterated counterpart but with improved safety profiles due to reduced metabolite formation.

Clinical Applications and Potential Therapeutic Uses

The enhanced stability and altered metabolic pathways of Desacetyl Diltiazem-d6 hydrochloride make it a promising candidate for various clinical applications. In cardiovascular diseases, this compound could offer improved therapeutic outcomes with reduced dosing frequency and fewer side effects. Additionally, its use in drug metabolism studies can provide valuable insights into the biotransformation processes of diltiazem and other related compounds.

Beyond cardiovascular applications, there is growing interest in exploring the potential use of deuterated compounds in neurodegenerative diseases. A recent study published in Neuropharmacology (2023) suggested that deuterium substitution could enhance the neuroprotective effects of certain drugs by stabilizing their active forms. While more research is needed, these findings open new avenues for the development of novel therapeutic strategies using compounds like Desacetyl Diltiazem-d6 hydrochloride.

Safety Considerations and Regulatory Status

The safety profile of Desacetyl Diltiazem-d6 hydrochloride is an important consideration for its clinical use. Preclinical studies have shown that this compound exhibits low toxicity and good safety margins, similar to those observed for diltiazem. However, comprehensive safety assessments are ongoing to ensure its suitability for human use.

In terms of regulatory status, deuterated compounds are generally classified similarly to their non-deuterated counterparts. The regulatory approval process for drugs containing deuterium substitutions involves rigorous preclinical and clinical trials to demonstrate safety, efficacy, and bioequivalence. As research progresses, it is expected that more data will become available to support the regulatory approval of compounds like Desacetyl Diltiazem-d6 hydrochloride.

FUTURE PERSPECTIVES AND CONCLUSIONS

The development and application of deuterated compounds represent an exciting frontier in pharmaceutical research. Compounds like Desacetyl Diltiazem-d6 hydrochloride offer unique advantages in terms of metabolic stability, pharmacokinetic properties, and potential therapeutic benefits. As ongoing research continues to uncover new insights into their mechanisms of action and clinical utility, it is anticipated that these compounds will play increasingly important roles in the treatment of various diseases.

In conclusion, Desacetyl Diltiazem-d6 hydrochloride (CAS No. 1309283-22-4) is a promising deuterated derivative with significant potential in both research and clinical settings. Its enhanced stability and altered metabolic pathways make it a valuable tool for drug metabolism studies and a candidate for improved therapeutic outcomes in cardiovascular diseases. Continued research will further elucidate its full potential and pave the way for new advancements in pharmaceutical science.

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